molecular formula C4H8F3NO B2622127 2-amino-4,4,4-trifluoro-1-Butanol CAS No. 497165-91-0

2-amino-4,4,4-trifluoro-1-Butanol

Cat. No.: B2622127
CAS No.: 497165-91-0
M. Wt: 143.109
InChI Key: CYRIDDDXXMMLMU-UHFFFAOYSA-N
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Description

2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound . It is an important intermediate used in various fields such as semiconductors, liquid crystals, and pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves several stages. One method involves the reaction of 3-chloro-1,1,1-trifluoropropane with magnesium and ethylene dibromide in tetrahydrofuran at 35-62°C . Another method involves the addition reaction of 3-chloropropanol with 3,4-dihydropyran under the action of a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C4H8F3NO . The molecular weight is 143.1076296 . The structure of similar compounds reveals slightly distorted octahedral polyhedra .


Chemical Reactions Analysis

The reaction of dielectrophilic precursor 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone with hydroxylamine hydrochloride produces a diastereoisomeric mixture of 5-trifluoromethyl-5-hydroxy-4-methyl-3-(thien-2-yl)-4,5-dihydroisoxazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, 4,4,4-Trifluoro-1-butanol, include a boiling point of 123-127 °C/760 mmHg, a density of 1.212 g/mL at 25 °C, and a refractive index n20/D of 1.343 .

Safety and Hazards

4,4,4-Trifluoro-1-butanol, a similar compound, is considered hazardous. It is flammable, harmful if swallowed, and causes serious eye irritation .

Properties

IUPAC Name

2-amino-4,4,4-trifluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIDDDXXMMLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of LiBH4 (62.7 mg, 2.88 mmol) in THF (1.5 mL) was added TMSCl (728 μL, 5.76 mmol) and the reaction mixture was stirred at room temperature for 15 min, followed by the addition of 2-amino-4,4,4-trifluorobutanoic acid (226 mg, 1.44 mmol). The reaction mixture was stirred at room temperature for 18 h, and quenched by careful addition of MeOH. The solvents were removed by reduced pressure, and to the residue was added H2O (2.08 mL). The resulting aqueous portion was made basic by adding 2 N NaOH. The mixture was extracted with CH2Cl2 three times. The combined organic portions were dried over MgSO4, filtered and concentrated to give 2-amino-4,4,4-trifluorobutan-1-ol as a colorless oil (110 mg, 53% yield). NMR: 400 MHz 1H (CDCl3) 3.61 ppm, 1 H, dd, J=10.61, 4.04 Hz; 3.42 ppm, 1 H, m; 3.28 ppm, 1 H, m; 2.29 ppm, 1 H, m; 2.12 ppm, 1 H, m.
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62.7 mg
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reactant
Reaction Step One
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1.5 mL
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728 μL
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226 mg
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Synthesis routes and methods III

Procedure details

12.9 ml of 2 M of lithium borohydride solution in THF (25.8 mmol, 2.5 equivalents) were initially charged in 20 ml of THF, 6.5 ml of chlorotrimethylsilane (51.1 mmol, 5 equivalents) were added and the mixture was stirred at RT for 5 min. Then 2.0 g of rac-2-amino-4,4,4-trifluorobutanoic acid hydrochloride (10.3 mmol, 1 equivalent) were added in portions and the mixture was stirred at room temperature overnight. Then 20.4 ml of methanol were added dropwise and, on completion of addition, the mixture was concentrated. The residue was admixed with 12 ml of a 20% aqueous potassium hydroxide solution and extracted three times with dichloromethane. The combined organic solutions were dried over sodium sulphate, filtered and concentrated. 1.58 g (96% of theory; 90% purity) of the title compound were obtained.
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12.9 mL
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20 mL
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25.8 mmol
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solvent
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6.5 mL
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2 g
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20.4 mL
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Synthesis routes and methods IV

Procedure details

A solution of trimethylsilyl chloride (1.38 g, 12.73 mmol) was added to a solution of lithium borohydride (3.2 mL, 2.0 M in THF) and THF (5 mL) at 25° C. After stirring 5 min, 2-amino-4,4,4-trifluoro-butyric acid (0.50 g, 3.18 mmol) was added portionwise over a 5 min period. The reaction was allowed to stir 48 h. The reaction was quenched by cautious addition of MeOH (5 mL) dropwise. The solvent was evaporated and the residue treated with potassium hydroxide (KOH) solution (20%, 6 mL). The aqueous phase was extracted using dichloromethane, 3 times (10 mL each). The organic phases were combined and dried over anhydrous sodium sulfate. After filtration the solvent was evaporated to afford the 2-amino-4,4,4-trifluoro-butan-1-ol as an oil (0.174 g, 38%). This oil was used directly in the next reaction without further purification.
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1.38 g
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3.2 mL
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5 mL
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0.5 g
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Synthesis routes and methods V

Procedure details

Lithium aluminum hydride (1 M in ether; 2.32 mL, 2.32 mmol) was added to 1-ethoxy-4,4,4-trifluoro-1-oxobutan-2-aminium chloride (205 mg, 0.928 mmol) in ether (15 mL). After 1.5 h, the mixture was treated sequentially with water (0.085 mL), 15% sodium hydroxide (0.085 mL), water (0.255 mL), then filtered through celite and concentrated to give the title compound. MS 144.0 (M+1).
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2.32 mL
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1-ethoxy-4,4,4-trifluoro-1-oxobutan-2-aminium chloride
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205 mg
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15 mL
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0.085 mL
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0.085 mL
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0.255 mL
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Reaction Step Two

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